2-(2-Bromophenoxy)pyridine-3-carboxylic acid
Overview
Description
2-(2-Bromophenoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol It is a derivative of nicotinic acid, where the pyridine ring is substituted with a bromophenoxy group at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-bromophenol with 3-pyridinecarboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: The primary alcohol derivative.
Oxidation Products: Carboxylic acid derivatives with higher oxidation states.
Scientific Research Applications
2-(2-Bromophenoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenoxy group can enhance the compound’s binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
2-Bromopyridine-3-carboxylic acid: Lacks the phenoxy group, making it less versatile in certain reactions.
2-Phenoxypyridine-3-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.
Uniqueness: 2-(2-Bromophenoxy)pyridine-3-carboxylic acid is unique due to the presence of both the bromophenoxy and carboxylic acid groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the phenoxy group can enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-(2-bromophenoxy)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWFICMSNFRAKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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